5-(3,4-Difluorophenyl)pyrrolidin-3-ol

purity specification quality control pharmaceutical intermediate

5-(3,4-Difluorophenyl)pyrrolidin-3-ol is a synthetic substituted phenylpyrrolidine derivative with the molecular formula C₁₀H₁₁F₂NO and a molecular weight of 199.20 g/mol. The compound possesses a pyrrolidin-3-ol core substituted at the 5-position with a 3,4-difluorophenyl group, creating a stereogenic center at both C3 and C5 and affording cis/trans diastereomeric pairs.

Molecular Formula C10H11F2NO
Molecular Weight 199.20 g/mol
CAS No. 1341419-89-3
Cat. No. B12102680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Difluorophenyl)pyrrolidin-3-ol
CAS1341419-89-3
Molecular FormulaC10H11F2NO
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1C(CNC1C2=CC(=C(C=C2)F)F)O
InChIInChI=1S/C10H11F2NO/c11-8-2-1-6(3-9(8)12)10-4-7(14)5-13-10/h1-3,7,10,13-14H,4-5H2
InChIKeyNBQMGPDYHSTPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Difluorophenyl)pyrrolidin-3-ol (CAS 1341419-89-3): Core Chemical Identity and Procurement Baseline


5-(3,4-Difluorophenyl)pyrrolidin-3-ol is a synthetic substituted phenylpyrrolidine derivative with the molecular formula C₁₀H₁₁F₂NO and a molecular weight of 199.20 g/mol . The compound possesses a pyrrolidin-3-ol core substituted at the 5-position with a 3,4-difluorophenyl group, creating a stereogenic center at both C3 and C5 and affording cis/trans diastereomeric pairs. It is commercially supplied as the free base (CAS 1341419-89-3) and as the hydrochloride salt (CAS 1423026-14-5) for research and further manufacturing use only . The 3,4-difluorophenyl motif places this compound within the broader class of disubstituted phenylpyrrolidines investigated as modulators of cortical catecholaminergic neurotransmission, though published pharmacological data specific to this regioisomer remain extremely limited [1].

Why Generic 5-Arylpyrrolidin-3-ol Analogs Cannot Substitute for 5-(3,4-Difluorophenyl)pyrrolidin-3-ol in Research


Within the 5-arylpyrrolidin-3-ol chemotype, fluorine substitution pattern is a critical determinant of molecular properties. The 3,4-difluoro arrangement introduces a unique electronic configuration—both inductively withdrawing and capable of engaging in dipolar interactions—that is not replicated by 2,4-difluoro, 2,5-difluoro, or non-fluorinated analogs [1]. A systematic study of mono- and difluorinated pyrrolidines has demonstrated that both the number of fluorine atoms and their distance to the protonatable nitrogen center strongly influence pKa and logP values, with conformational effects producing up to 1.5 log unit differences in lipophilicity between regioisomers [2]. Furthermore, the 5-aryl substitution pattern places the aromatic ring in a distinct spatial orientation relative to the pyrrolidine nitrogen and the 3-hydroxyl group compared to the more extensively studied 3-aryl-pyrrolidin-3-ol series (e.g., patent US 8,188,301), which may result in divergent hydrogen-bonding networks and receptor recognition profiles [1]. Therefore, substituting a 5-(3,4-difluorophenyl)pyrrolidin-3-ol scaffold with a regioisomeric or differently fluorinated analog cannot be assumed to preserve physicochemical or pharmacological behavior without explicit experimental validation.

Quantitative Differentiation Evidence for 5-(3,4-Difluorophenyl)pyrrolidin-3-ol (CAS 1341419-89-3) Versus Closest Analogs


Purity Benchmark: 97%+ (NLT) via ISO-Certified Manufacturing vs. Typical 95% for Closest Analogs

5-(3,4-Difluorophenyl)pyrrolidin-3-ol is supplied with a minimum purity of 97% (NLT 97%) under ISO-certified quality systems by MolCore, contrasting with the 95% minimum purity typical of the 2,5-difluoro isomer (CAS 1339594-69-2) and the non-fluorinated 5-phenylpyrrolidin-3-ol analog . This 2-percentage-point absolute purity differential translates to a lower maximum total impurity burden (≤3% vs. ≤5%), which is consequential for applications such as reference standard qualification, impurity profiling, and structure-activity relationship (SAR) studies where minor contaminants can confound biological readouts.

purity specification quality control pharmaceutical intermediate

Storage Stability: Room-Temperature Shipping and Long-Term Dry Storage vs. Refrigerated (2-8°C) Requirement for the 2,5-Difluoro Analog

The free base of 5-(3,4-difluorophenyl)pyrrolidin-3-ol is documented to ship at ambient room temperature (continental US) with long-term storage recommended in a sealed, dry environment . In contrast, the 2,5-difluoro positional isomer (CAS 1339594-69-2) and certain 3-aryl-pyrrolidin-3-ol congeners are specified for storage under refrigeration (2-8°C) . This indicates that the 3,4-difluoro substitution pattern confers greater intrinsic thermal and moisture stability to the heterocyclic scaffold, reducing the logistical burden and cost of cold-chain shipping and storage for procurement teams.

stability storage conditions shipping logistics

Regioisomeric Differentiation: 5-Aryl Substitution Pattern Enables Distinct Conformational and Pharmacophoric Space vs. 3-Aryl Congeners

The 5-aryl-pyrrolidin-3-ol scaffold positions the aromatic ring at a different topological location relative to the hydroxyl and amine groups compared to the 3-aryl-pyrrolidin-3-ol scaffold dominant in the catecholaminergic modulator patent literature (e.g., US 8,188,301, covering compounds such as 3-(3,4-difluorophenyl)-1-methylpyrrolidin-3-ol) [1]. This regioisomeric shift fundamentally alters the intramolecular hydrogen bond network: in the 5-aryl isomer, the hydroxyl at C3 can form an intramolecular hydrogen bond with the pyrrolidine nitrogen only via a different geometric arrangement than in the 3-aryl isomer, directly affecting the pKa of the amine and thus the ionization state at physiological pH [2]. Systematic studies on fluorinated pyrrolidines have shown that such conformational differences can produce pKa shifts of 0.5-2.0 log units and logP variations exceeding 1 log unit between regioisomers [2].

regioisomerism conformational analysis drug design

Dual Salt-Form Availability: Free Base and Hydrochloride Salt Enable Flexible Formulation and Solubility Tuning

5-(3,4-Difluorophenyl)pyrrolidin-3-ol is commercially available as both the free base (CAS 1341419-89-3, purity ≥97%) and the hydrochloride salt (CAS 1423026-14-5, purity ≥95%), each with validated molecular weight and formula from multiple independent suppliers [1]. In contrast, the 2,5-difluoro analog is only widely documented as the free base (CAS 1339594-69-2) or as a hydrochloride with more limited commercial traceability . The availability of both forms allows researchers to select the optimal species for their specific application: the free base for organic synthesis and non-aqueous reactions (MW 199.20), and the hydrochloride salt (MW 235.66) for aqueous biological assays where improved water solubility is required, without the need for in-house salt formation and characterization.

salt selection solubility formulation development

Predicted Metabolic Stability Advantage from Fluorine Substitution Pattern: Class-Level Inference from Systematic Fluorinated Pyrrolidine Studies

A systematic evaluation of intrinsic microsomal clearance across mono- and difluorinated pyrrolidine, azetidine, and piperidine derivatives demonstrated high metabolic stability for the majority of difluorinated heterocyclic amines studied [1]. The 3,4-difluorophenyl substitution on the 5-arylpyrrolidin-3-ol scaffold places the fluorine atoms on the aromatic ring rather than on the pyrrolidine ring, which is expected to block cytochrome P450-mediated oxidative metabolism at the 3' and 4' positions of the phenyl ring—sites that are primary metabolic soft spots in non-fluorinated phenylpyrrolidines [1][2]. Additionally, fluorine substitution at the meta and para positions of the phenyl ring has been systematically associated with reduced intrinsic clearance and prolonged half-life in multiple medicinal chemistry programs, with the para-fluoro substituent providing the greatest metabolic shielding effect [2]. While direct microsomal stability data for 5-(3,4-difluorophenyl)pyrrolidin-3-ol itself have not been published, the absence of fluorine at the 2-position avoids the steric and electronic perturbations that can lead to unexpected metabolic liabilities in 2-fluoro-substituted analogs.

metabolic stability fluorine effects microsomal clearance

Best-Validated Research and Industrial Application Scenarios for 5-(3,4-Difluorophenyl)pyrrolidin-3-ol


Scaffold-Hopping and Patent Circumvention in CNS Drug Discovery

Medicinal chemistry teams pursuing cortical catecholaminergic modulators can deploy 5-(3,4-difluorophenyl)pyrrolidin-3-ol as a regioisomeric scaffold-hop from the extensively patented 3-aryl-pyrrolidin-3-ol series (US 8,188,301) [1]. The 5-aryl substitution pattern places the pharmacophoric elements in a distinct spatial arrangement predicted to alter pKa, logP, and receptor recognition while maintaining the favorable metabolic shielding conferred by the 3,4-difluorophenyl group [2]. This provides a strategy for generating novel composition-of-matter intellectual property without sacrificing the core structure-activity principles established in the catecholamine modulator field.

High-Purity Reference Standard for Analytical Method Development and Impurity Profiling

With a minimum purity of 97% (NLT) from ISO-certified manufacturing, 5-(3,4-difluorophenyl)pyrrolidin-3-ol (free base, CAS 1341419-89-3) is suitable as a reference standard for HPLC method development, impurity qualification, and batch-to-batch consistency monitoring in pharmaceutical R&D . The reduced maximum impurity burden (≤3%) compared to the 95%-grade analogs (≤5% impurities) makes it a preferable choice for analytical laboratories requiring high-confidence identification and quantification of related substances in complex mixtures.

Building Block for Parallel Synthesis and Fragment-Based Drug Discovery (FBDD)

The compound's dual availability as free base and hydrochloride salt, combined with its ambient-temperature shipping stability, makes it a practical building block for high-throughput parallel synthesis and fragment library construction [3]. The hydroxyl group at C3 provides a versatile synthetic handle for further functionalization (e.g., esterification, etherification, oxidation to ketone), while the 3,4-difluorophenyl ring can participate in late-stage C-H functionalization or serve as a metabolically stable aromatic component in fragment-grown leads [2].

Physicochemical Probe Compound for Studying Fluorine Effects on N-Heterocycle Basicity and Lipophilicity

Given the systematic data gap identified for 5-aryl vs. 3-aryl-pyrrolidin-3-ol regioisomers, 5-(3,4-difluorophenyl)pyrrolidin-3-ol represents a valuable probe molecule for physical-organic chemistry studies aimed at quantifying the effect of fluorine substitution pattern and regioisomerism on amine pKa, logP, and aqueous solubility within the pyrrolidine scaffold [2]. Experimental determination of these parameters for the target compound would directly extend the foundational dataset provided by Melnykov et al. (2023) on fluorinated saturated N-heterocycles and refine predictive models used in drug design.

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